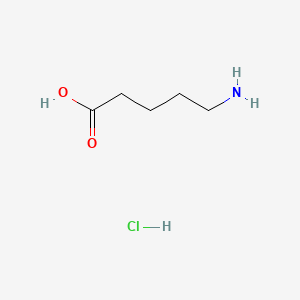

5-Aminovaleric acid hydrochloride

Übersicht

Beschreibung

5-Aminopentansäure-Hydrochlorid, auch bekannt als 5-Aminovaleriansäure-Hydrochlorid, ist eine Verbindung mit der Summenformel C5H11NO2·HCl. Es ist ein Derivat der Pentansäure mit einer Aminogruppe an der fünften Kohlenstoffposition. Diese Verbindung ist ein weißer kristalliner Feststoff, der in Wasser löslich ist und häufig in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet wird .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

5-Aminopentansäure-Hydrochlorid kann durch verschiedene Verfahren synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von 5-Brompentansäure mit Ammoniak, gefolgt von einer Ansäuerung mit Salzsäure, um das Hydrochloridsalz zu erhalten. Die Reaktionsbedingungen umfassen typischerweise:

Temperatur: Raumtemperatur bis 50 °C

Lösungsmittel: Wasser oder Ethanol

Reaktionszeit: Mehrere Stunden bis über Nacht

Industrielle Produktionsverfahren

In industriellen Umgebungen wird 5-Aminopentansäure-Hydrochlorid durch großtechnische chemische Synthese hergestellt, die ähnliche Reaktionswege beinhaltet, aber für höhere Ausbeuten und Reinheit optimiert ist. Der Prozess kann zusätzliche Reinigungsschritte wie Umkristallisation und Filtration umfassen, um sicherzustellen, dass das Endprodukt den Industriestandards entspricht .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Aminopentansäure-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Kann zu primären Aminen reduziert werden.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 5-Oxopentansäure oder Glutarsäure.

Reduktion: Bildung von 5-Aminopentanol.

Substitution: Bildung von N-substituierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-Aminovaleric acid hydrochloride serves as an important pharmaceutical intermediate. It is utilized in the synthesis of various bioactive compounds and therapeutic agents. Its role as a precursor in the production of heme and chlorophyll in biological systems highlights its significance in medicinal chemistry.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated an efficient synthetic route for this compound using benzoylglycine and succinic anhydride. The method showcased a high yield (92%) and purity (>99%) while minimizing environmental pollution, making it a cleaner alternative for pharmaceutical applications .

Metabolic Research

Recent research has indicated that this compound can influence metabolic pathways, particularly in the context of fatty acid oxidation. Studies have shown that at physiological concentrations, this compound inhibits oxygen consumption related to β-oxidation in cultured cardiomyocytes. This inhibition is linked to reduced levels of L-carnitine, suggesting a potential role in metabolic disorders such as obesity and diabetes .

Table 1: Effects of this compound on Metabolic Parameters

| Parameter | Control Group | This compound Group |

|---|---|---|

| Oxygen Consumption Rate (OCR) | Baseline OCR | Decreased OCR (dose-dependent) |

| L-Carnitine Levels | Normal | Reduced |

| Fatty Acid Utilization | Normal | Impaired |

Biochemical Applications

This compound has been explored for its biochemical properties, including its role as an antifibrinolytic agent. It acts as a weak inhibitor of the blood clotting pathway, which may have therapeutic implications in managing bleeding disorders .

Case Study: Antifibrinolytic Activity

In vitro studies have shown that this compound can effectively inhibit fibrinolysis, suggesting its potential use in clinical settings for patients with conditions requiring hemostatic support.

Agricultural Applications

The compound has also been investigated for its potential use in agriculture, particularly in enhancing plant growth through its involvement in nitrogen metabolism. Its application could lead to improved crop yields and sustainability practices.

Table 2: Agricultural Impact of this compound

| Crop Type | Application Method | Observed Effect |

|---|---|---|

| Wheat | Soil amendment | Enhanced growth rate |

| Corn | Foliar spray | Improved nitrogen uptake |

Wirkmechanismus

The mechanism of action of 5-aminopentanoic acid hydrochloride involves its interaction with GABA receptors in the central nervous system. As a weak GABA agonist, it binds to GABA receptors, modulating their activity and influencing neurotransmission. This interaction can affect various molecular pathways involved in neurological functions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Gamma-Aminobuttersäure (GABA): Ein Neurotransmitter mit ähnlicher Struktur, der sich jedoch in der Position der Aminogruppe unterscheidet.

5-Aminovaleriansäure: Die nicht-hydrochloridform von 5-Aminopentansäure.

4-Aminobuttersäure: Eine weitere Aminosäure mit ähnlicher Struktur, die sich jedoch in der Länge der Kohlenstoffkette unterscheidet.

Einzigartigkeit

Seine Hydrochloridform verbessert seine Löslichkeit und Stabilität, wodurch es für verschiedene experimentelle Bedingungen besser geeignet ist .

Biologische Aktivität

5-Aminovaleric acid hydrochloride (5-AVAB) is a compound that has garnered attention for its potential biological activities, particularly in the context of energy metabolism and cardiovascular health. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is a derivative of aminovaleric acid, characterized by the following chemical formula:

- Molecular Formula : CHClNO

- CAS Number : 69398

This compound is classified as a delta-amino acid and functions as a human metabolite, playing a role in various metabolic pathways.

Inhibition of Fatty Acid Oxidation

Recent studies have demonstrated that 5-AVAB can inhibit the β-oxidation of fatty acids in cultured cardiomyocytes. This effect is primarily mediated through the reduction of cellular L-carnitine levels, which are essential for fatty acid transport into mitochondria for energy production. The inhibition occurs via the blockade of the carnitine transporter OCTN2, leading to decreased oxygen consumption rates (OCR) during fatty acid metabolism .

Table 1: Effects of 5-Aminovaleric Acid on Fatty Acid Metabolism

| Parameter | Control Group | 5-AVAB Treated Group |

|---|---|---|

| OCR (pmol/min) | 100 | 60 |

| L-Carnitine Levels (µmol/g) | 15 | 8 |

| Palmitate Utilization (µmol) | 50 | 20 |

The physiological concentrations of 5-AVAB in human heart samples have been measured at approximately 15 µmol/g to 22 µmol/g, indicating its relevance in cardiac metabolism .

Impact on Cardiac Physiology

The inhibition of fatty acid oxidation by 5-AVAB suggests potential protective effects on cardiac physiology. Similar to meldonium, which also reduces L-carnitine levels and shifts energy metabolism towards glucose utilization, 5-AVAB may help protect cardiomyocytes under ischemic conditions. This shift can be beneficial in conditions such as heart failure and ischemic heart disease .

Case Studies and Clinical Implications

A study involving gut microbiota production of trimethyl-5-aminovaleric acid (TMAVA), a derivative related to 5-AVAB, revealed adverse clinical outcomes associated with elevated TMAVA levels in patients with heart failure. The findings suggest that while certain derivatives may be harmful, understanding the mechanisms through which these compounds operate can lead to targeted therapeutic strategies .

Table 2: Clinical Outcomes Associated with TMAVA Levels

| TMAVA Level (µmol/L) | Adverse Outcome Risk (%) |

|---|---|

| Low (<10) | 20 |

| Moderate (10-20) | 40 |

| High (>20) | 60 |

Future Research Directions

Further investigations are warranted to elucidate the full spectrum of biological activities of 5-AVAB and its derivatives. Potential areas include:

- In Vivo Studies : Exploring the effects of dietary intake rich in whole grains on plasma levels of 5-AVAB and its impact on metabolic diseases.

- Mechanistic Studies : Understanding how modulation of L-carnitine levels influences overall metabolic health.

- Therapeutic Applications : Assessing the potential use of 5-AVAB in clinical settings for managing cardiac conditions.

Eigenschaften

IUPAC Name |

5-aminopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOIUFYKQCCAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

660-88-8 (Parent) | |

| Record name | 4-Carboxybutylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80211773 | |

| Record name | 4-Carboxybutylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-95-2 | |

| Record name | 5-Aminovaleric acid hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxybutylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carboxybutylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-carboxybutylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Aminovaleric acid hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6FLH6EQ7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method described in the research?

A1: Unfortunately, the abstracts provided do not delve into the specifics of the synthesis method. They merely state that a synthesis method for 4-oxo-5-aminopentanoic acid hydrochloride was developed. [, ] To understand the significance, we'd need access to the full research articles. Factors like yield, cost-effectiveness, and novelty compared to existing methods would be crucial to evaluate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.